molecular formula C21H21N3O2S B2376235 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide CAS No. 1007195-28-9

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Cat. No. B2376235
CAS RN: 1007195-28-9
M. Wt: 379.48
InChI Key: VFYIEOWCAHPWJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves heating a mixture of the corresponding N-aryl-β-alanine or hydrochloride, urea, and acetic acid under reflux . The reaction mixture is then diluted with water and kept cold for crystallization .


Molecular Structure Analysis

The molecular structure analysis of similar compounds involves the use of Crystal Explorer . This software provides a pathway to form a surface by considering normalized distances .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include heating a mixture of the corresponding N-aryl-β-alanine or hydrochloride, urea, and acetic acid under reflux . The reaction mixture is then diluted with water and kept cold for crystallization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using Hirshfeld surface analysis . This method provides more insight about the supramolecular assembly .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Research has shown that pyrazole-bearing compounds exhibit potent antileishmanial activity. Specifically, the synthesized compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that our compound could be a potential pharmacophore for developing safe and effective antileishmanial agents.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant strains. However, our compound shows promise. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their potential as antimalarial agents.

Cancer Treatment (Future Direction)

While not directly studied for cancer treatment, our compound’s structure suggests potential. It could serve as a targeted therapy to reactivate tumor suppressor genes.

Interaction with the Endocannabinoid System

Another avenue of research involves the compound’s interaction with the endocannabinoid system. This system regulates various physiological processes, including pain, mood, and appetite. Investigating its effects on this system could yield valuable insights.

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-7-9-16(10-8-13)21(25)22-20-17-11-27(26)12-18(17)23-24(20)19-6-4-5-14(2)15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYIEOWCAHPWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

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